N-(2-ethylphenyl)-2-propylpentanamide

Description

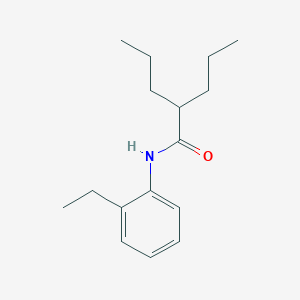

N-(2-ethylphenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and anticonvulsant.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C16H25NO/c1-4-9-14(10-5-2)16(18)17-15-12-8-7-11-13(15)6-3/h7-8,11-12,14H,4-6,9-10H2,1-3H3,(H,17,18) |

InChI Key |

PQXZWVHEPSKYKC-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1CC |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound | Core Structure | Key Modifications | Primary Targets |

|---|---|---|---|

| Valproic Acid (VPA) | Branched carboxylic acid | None | HDACs, GABA pathways |

| SAHA | Hydroxamic acid + aliphatic chain | Hydroxamate zinc-binding group (ZBG) | HDAC1, HDAC6, HDAC8 |

| HO-AAVPA | VPA + 2-hydroxyphenylamide | Phenolic hydroxyl group | HDAC1, HMGB1, ROS pathways |

| This compound | VPA + 2-ethylphenylamide | Ethylphenyl substitution | Theoretical HDAC inhibition |

Key Observations:

HO-AAVPA vs. VPA :

- Potency : HO-AAVPA exhibits ~1,000-fold higher antiproliferative activity than VPA in HeLa, rhabdomyosarcoma, and breast cancer cells (IC₅₀: μM vs. mM range) .

- Toxicity : HO-AAVPA demonstrates reduced hepatotoxicity and teratogenicity compared to VPA in preclinical models .

- Pharmacokinetics : HO-AAVPA has a longer half-life (4 hours vs. 1 hour for VPA) in rats due to improved metabolic stability .

HO-AAVPA vs. SAHA :

- Selectivity : HO-AAVPA shows preferential binding to HDAC1 (affinity order: HDAC1 > HDAC8 > HDAC6), whereas SAHA broadly inhibits multiple HDAC isoforms .

- Mechanism : Unlike SAHA, HO-AAVPA induces HMGB1 translocation from the nucleus to cytoplasm and increases reactive oxygen species (ROS), contributing to apoptosis in cervical cancer cells .

This compound vs. Metabolism: Ethylphenyl substitution could alter CYP-mediated metabolism (e.g., reduced susceptibility to CYP2C9 compared to VPA derivatives) .

Pharmacological and Toxicological Data

Table 2: Comparative Pharmacological Profiles

| Parameter | VPA | SAHA | HO-AAVPA | This compound (Theoretical) |

|---|---|---|---|---|

| Antiproliferative IC₅₀ (HeLa) | 3.0 mM | 0.5 μM | 0.8 μM | Not reported |

| HDAC1 Inhibition (IC₅₀) | 2.0 mM | 10 nM | 1.2 μM | Predicted μM range |

| Half-life (rat) | 1 hour | 2 hours | 4 hours | Unknown |

| Hepatotoxicity Risk | High | Moderate | Low | Likely low |

Key Findings:

- HO-AAVPA outperforms VPA in both efficacy and safety, with lower IC₅₀ values and reduced hepatotoxicity .

- SAHA remains more potent in HDAC inhibition but lacks the ROS-mediated apoptotic effects observed with HO-AAVPA .

- The ethylphenyl derivative’s lack of a hydroxyl group may limit ROS scavenging (a feature of HO-AAVPA’s phenol moiety) but improve stability against Phase II metabolism .

Mechanistic Insights

- HO-AAVPA: Inhibits HDAC1, leading to HMGB1 hyperacetylation and nuclear-to-cytoplasmic translocation, which promotes immunogenic cell death . Elevates ROS levels, further sensitizing cancer cells to apoptosis .

- VPA :

- SAHA :

- Potent pan-HDAC inhibitor but lacks HMGB1/ROS-modulating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.